(4-Propionylcyclohexyl)benzene
Description
(4-Propionylcyclohexyl)benzene (CAS: 88069-93-6), also known as 1-(4-phenylcyclohexyl)propan-1-one, is a cyclohexyl-substituted aromatic ketone. Its molecular formula is C₁₅H₂₀O, with a molecular weight of 216.320 g/mol . The compound features a benzene ring attached to a cyclohexane ring, which is further substituted with a propionyl (propan-1-one) group. With 0 hydrogen-bond donors and 1 hydrogen-bond acceptor, it exhibits moderate polarity, making it soluble in organic solvents like dichloromethane or toluene.
Properties
CAS No. |
88069-93-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(4-phenylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C15H20O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
InChI Key |
ZODJTCYWBLZPQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The table below compares (4-Propionylcyclohexyl)benzene with three structurally related compounds:
Key Observations:
Substituting with benzoyl introduces a bulkier aromatic group, increasing molecular weight and rigidity, which could affect crystallinity or thermal stability. The benzoate ester derivative (CAS 96155-68-9) has a distinct ester linkage, enabling applications in liquid crystals or polymer additives.
Cyclohexyl vs. Other Cyclic Groups :
Physicochemical Properties and Reactivity
While explicit data on melting/boiling points or solubility are unavailable for this compound, comparisons can be inferred:
- Lipophilicity : The propionyl group (C₃H₅O) likely increases lipophilicity compared to acetyl (C₂H₃O) but less than benzoyl (C₇H₅O).
- Reactivity : The ketone group is susceptible to nucleophilic attacks (e.g., Grignard reactions), similar to other aromatic ketones. Esters (e.g., CAS 96155-68-9) undergo hydrolysis under acidic/basic conditions.
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